molecular formula C17H26N4 B11732692 N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline

N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline

Cat. No.: B11732692
M. Wt: 286.4 g/mol
InChI Key: NLUOBNGJQAAQCI-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline is an organic compound that belongs to the class of aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline typically involves multi-step organic reactions. One common method includes the alkylation of 4-aminobenzylamine with 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde, followed by reductive amination using a reducing agent such as sodium borohydride. The final step involves the N,N-dimethylation of the aniline nitrogen using formaldehyde and formic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the para position relative to the aniline nitrogen. Common reagents include halogens and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or sulfonated aniline derivatives.

Scientific Research Applications

N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaniline: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.

    4-aminobenzylamine: Does not have the N,N-dimethyl groups, resulting in different electronic properties.

    1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde: Contains the pyrazole ring but lacks the aniline moiety.

Uniqueness

N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline is unique due to the combination of the pyrazole ring and the aniline moiety, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H26N4

Molecular Weight

286.4 g/mol

IUPAC Name

N,N-dimethyl-4-[[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]methyl]aniline

InChI

InChI=1S/C17H26N4/c1-14(2)12-21-13-16(11-19-21)10-18-9-15-5-7-17(8-6-15)20(3)4/h5-8,11,13-14,18H,9-10,12H2,1-4H3

InChI Key

NLUOBNGJQAAQCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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